molecular formula C8H4F6O3S B178385 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate CAS No. 199188-30-2

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Cat. No.: B178385
CAS No.: 199188-30-2
M. Wt: 294.17 g/mol
InChI Key: RTVXJTWXYGSQAI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate: is an organic compound characterized by the presence of both trifluoromethyl and trifluoromethanesulfonate groups attached to a phenyl ring. This compound is notable for its high reactivity and is often used in various chemical synthesis processes, particularly in the field of organic chemistry.

Mechanism of Action

Target of Action

It’s known that this compound can act as a trifluoromethylating agent , suggesting that it may interact with various biological molecules.

Mode of Action

3-(Trifluoromethanesulfonate)phenyl trifluoromethanesulfonate can act as a trifluoromethyl radical precursor . In the presence of arylthiolate anions, it forms electron donor-acceptor (EDA) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation , leading to the trifluoromethylation of the target molecules .

Result of Action

The molecular and cellular effects of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate’s action would depend on the specific targets and pathways it affects. The trifluoromethylation of target molecules can alter their properties, potentially affecting their function and interaction within cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s trifluoromethylation activity can be triggered under visible light irradiation . Other factors, such as temperature, pH, and the presence of other molecules, could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate typically involves the reaction of phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H5OH+CF3SO2O2C6H4(CF3)SO2O2CF3+H2O\text{C}_6\text{H}_5\text{OH} + \text{CF}_3\text{SO}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{CF}_3)\text{SO}_2\text{O}_2\text{CF}_3 + \text{H}_2\text{O} C6​H5​OH+CF3​SO2​O2​→C6​H4​(CF3​)SO2​O2​CF3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, facilitating electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted phenyl derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.

    Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions. It is also explored for its potential use in drug development due to its ability to introduce trifluoromethyl groups into bioactive molecules.

Industry: In industrial applications, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity makes it valuable in the synthesis of high-performance materials.

Comparison with Similar Compounds

  • Phenyl trifluoromethanesulfonate
  • Trimethylsilyl trifluoromethanesulfonate
  • Phenyl 3-(trifluoromethyl)phenyl iodonium triflate

Comparison: 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is unique due to the presence of both trifluoromethyl and trifluoromethanesulfonate groups on the same aromatic ring. This dual functionality enhances its reactivity and makes it suitable for a broader range of chemical transformations compared to similar compounds that may only contain one of these functional groups.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O3S/c9-7(10,11)5-2-1-3-6(4-5)17-18(15,16)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVXJTWXYGSQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443530
Record name 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199188-30-2
Record name 3-(Trifluoromethyl)phenyl triflate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199188-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)phenyl trifluoromethanesulphonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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